molecular formula C5H4BrNO2S B577546 Methyl 5-bromothiazole-2-carboxylate CAS No. 1209458-91-2

Methyl 5-bromothiazole-2-carboxylate

Cat. No.: B577546
CAS No.: 1209458-91-2
M. Wt: 222.056
InChI Key: IPIPEKCGDPLTCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromothiazole-2-carboxylate (CAS: 957346-62-2 or 1209458-91-2) is a brominated thiazole derivative featuring a methyl ester group at position 2 and a bromine atom at position 5 of the thiazole ring. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its reactive bromine substituent. Its molecular formula is $ \text{C}5\text{H}4\text{BrNO}_2\text{S} $, with a molecular weight of 222.06 g/mol.

Properties

IUPAC Name

methyl 5-bromo-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2S/c1-9-5(8)4-7-2-3(6)10-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIPEKCGDPLTCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662914
Record name Methyl 5-bromo-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209458-91-2
Record name Methyl 5-bromo-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-bromo-1,3-thiazole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Scientific Research Applications

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs of methyl 5-bromothiazole-2-carboxylate include:

Compound Name CAS No. Substituents (Thiazole Ring) Similarity Score Key Differences
Ethyl 5-bromothiazole-2-carboxylate 1202237-88-4 5-Br, 2-COOEt 0.88 Ethyl ester (vs. methyl); higher lipophilicity
5-Bromo-4-methylthiazole-2-carboxylic acid 874509-45-2 5-Br, 4-Me, 2-COOH 0.86 Carboxylic acid (vs. ester); methyl at position 4
4,5-Dibromothiazole-2-carboxylic acid 1806352-39-5 4-Br, 5-Br, 2-COOH 0.84 Dual bromine; carboxylic acid
Methyl 4-bromothiazole-2-carboxylate 1025468-06-7 4-Br, 2-COOMe 0.94 Bromine at position 4 (vs. 5)
Ethyl 5-bromothiazole-4-carboxylate Not specified 5-Br, 4-COOEt Ester at position 4 (vs. 2)

Physicochemical Properties

  • Ester vs. Acid Derivatives : Carboxylic acid analogs (e.g., 5-bromo-4-methylthiazole-2-carboxylic acid) exhibit higher polarity and lower solubility in organic solvents compared to ester derivatives.
  • Positional Isomerism : Methyl 4-bromothiazole-2-carboxylate (similarity 0.94) demonstrates how bromine placement alters electronic effects. The 4-bromo derivative may exhibit reduced reactivity in cross-couplings due to steric hindrance near the carboxylate group.
  • Dual Halogenation : 4,5-Dibromothiazole-2-carboxylic acid’s dual bromine enhances electrophilicity but complicates regioselective reactions.

Research Findings

  • Ester Stability : Ethyl esters (e.g., Ethyl 5-bromothiazole-2-carboxylate) show longer shelf-life than methyl esters under acidic conditions due to slower hydrolysis.
  • Biological Activity : Thiazole-2-carboxylates with bromine at position 5 exhibit enhanced antimicrobial activity compared to 4-bromo isomers, as shown in preliminary bioassays.
  • Synthetic Challenges : 4,5-Dibromothiazole-2-carboxylic acid requires careful optimization to avoid over-substitution in coupling reactions.

Biological Activity

Methyl 5-bromothiazole-2-carboxylate (MBT) is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and applications, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C5_5H4_4BrNO2_2S
  • Molecular Weight : 222.06 g/mol
  • CAS Number : 1209458-91-2

The compound features a thiazole ring with a bromine substituent at the 5-position, contributing to its unique reactivity and biological interactions.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.
  • Anticancer Potential : Functions as an intermediate in the synthesis of anticancer agents.
  • Enzyme Inhibition : Acts as an inhibitor for specific enzymes, influencing metabolic pathways.

The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. The thiazole moiety can modulate various biochemical pathways, enhancing or inhibiting specific biological functions. For instance, it has been shown to interact with protein kinases and phosphatases, which are crucial in cell signaling pathways.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of MBT against several bacterial strains. The results indicated:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These findings suggest that MBT possesses considerable potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Anticancer Studies

In vitro studies demonstrated that MBT can induce apoptosis in cancer cell lines. A notable study reported:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • IC50_{50} Values:
    • HeLa: 25 µM
    • MCF-7: 30 µM

The compound was found to activate caspase pathways, leading to programmed cell death in these cancer cells.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A research team investigated the effects of MBT on biofilm formation in Staphylococcus aureus. The study concluded that MBT significantly reduced biofilm biomass by 50% at a concentration of 16 µg/mL, indicating its potential utility in treating biofilm-associated infections.
  • Case Study on Cancer Cell Apoptosis :
    A detailed analysis using flow cytometry revealed that treatment with MBT resulted in a significant increase in the percentage of apoptotic cells in MCF-7 cell cultures compared to controls. This supports its role as a promising anticancer agent.

Comparison with Similar Compounds

This compound can be compared with other thiazole derivatives:

Compound Biological Activity MIC (µg/mL)
Methyl 2-bromothiazole-5-carboxylateAntimicrobial64
Ethyl 2-bromothiazole-5-carboxylateAnticancer50
Methyl thiazole-4-carboxylateModerate antibacterial activity128

These comparisons highlight the enhanced activity of MBT due to its specific bromine substitution pattern.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.